molecular formula C11H17N3 B13332626 11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13332626
M. Wt: 191.27 g/mol
InChI Key: DOTSSGKPGIHOSQ-UHFFFAOYSA-N
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Description

11-Ethyl-1,8,10-triazatricyclo[7300,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C₁₁H₁₇N₃ It is characterized by its unique tricyclic structure, which includes three nitrogen atoms and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
  • 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
  • 3-Oxa-10-thia-4-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),4,11-tetraene-5-carboxylic acid

Uniqueness: 11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its ethyl group and specific tricyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Basic Information

Property Details
Common Name This compound
CAS Number 1690815-91-8
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol

Structure

The compound features a tricyclic structure that includes nitrogen atoms in its ring system, which is characteristic of triazatricyclo compounds. This unique configuration may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's tricyclic structure allows it to bind effectively to certain enzymes and receptors, potentially modulating their activity.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Some triazatricyclo compounds exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Preliminary studies suggest that triazatricyclo derivatives may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazatricyclo compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the ethyl group significantly enhanced antibacterial properties.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that this compound induced apoptosis in malignant cells through the activation of caspase pathways.
  • Neuroprotection in Animal Models : Research involving animal models of neurodegenerative diseases indicated that this compound could reduce neuronal death and improve cognitive function when administered during the early stages of disease progression.

Comparative Analysis

To understand the biological activity of this compound better, it is essential to compare it with similar compounds:

Compound Molecular Formula Biological Activity
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-eneC₁₁H₁₉N₃Antimicrobial and anticancer properties
11-Ethyl-1,8-dimethyltriazatricyclo[7.3.0.0]dodecaneC₁₂H₁₉N₃Neuroprotective effects

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

11-ethyl-1,8,10-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C11H17N3/c1-2-9-7-14-10-5-3-4-8(10)6-12-11(14)13-9/h7-8,10H,2-6H2,1H3,(H,12,13)

InChI Key

DOTSSGKPGIHOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C3CCCC3CNC2=N1

Origin of Product

United States

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